molecular formula C13H16ClN3O B2906031 4-chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide CAS No. 400082-58-8

4-chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide

Cat. No.: B2906031
CAS No.: 400082-58-8
M. Wt: 265.74
InChI Key: YLRMCQRLGGALJA-UHFFFAOYSA-N
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Description

4-Chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide is a benzohydrazide derivative featuring a 4-chlorophenyl group and a tetrahydroazepine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive hydrazones and Schiff bases, which are known for antimicrobial, anticancer, and analgesic activities .

Properties

IUPAC Name

4-chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-7-5-10(6-8-11)13(18)17-16-12-4-2-1-3-9-15-12/h5-8H,1-4,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRMCQRLGGALJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide typically involves the reaction of 4-chlorobenzoic acid with hydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzohydrazide derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used to investigate enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, 4-chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide is being explored for its therapeutic properties. It may have applications in the development of new drugs for treating various diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique structure makes it valuable for creating new materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents/Modifications Biological Activity/Properties References
4-Chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide 4-Cl-C6H4, tetrahydroazepine Not explicitly reported in provided evidence; inferred potential from structural analogs.
(E)-4-Chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate 4-Cl-C6H4, 3-NO2, 4-OH on benzylidene Crystallizes in monoclinic P21/c; hydrogen-bonded dimerization enhances stability.
4-Chloro-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide 4-Cl-C6H4, 2-NO2 on benzylidene Planar molecular structure with intramolecular N–H···O and C–H···O interactions.
(E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide (S4) 4-Cl-C6H4, 4-Cl on benzylidene Antimicrobial activity against S. aureus and E. coli; IC50 not reported.
4-Chloro-N'-(6-chloro-3-pyridazinyl)benzohydrazide 4-Cl-C6H4, 6-Cl-pyridazine Molecular weight: 283.11 g/mol; potential for metal coordination (unexplored in evidence).

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Derivatives with nitro (NO2) or chloro (Cl) substituents (e.g., ) exhibit enhanced stability due to intermolecular interactions but may reduce solubility compared to unsubstituted analogs.
  • Biological Activity : Substitution at the benzylidene moiety (e.g., 4-Cl in S4 ) correlates with improved antimicrobial activity, suggesting that electronic and steric effects influence target binding.
Physicochemical Properties

Table 2: Physicochemical Data

Compound Name LogP Isoelectric Point (pI) Melting Point (°C) Molecular Weight (g/mol) References
4-Chloro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide 3.25 4.61 Not reported 361.18
4-Chloro-N'-[(E)-2H-chromen-3-ylmethylidene]benzohydrazide 2.49 4.92 Not reported 316.70
4-Chloro-N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbenzohydrazide N/A N/A 119–220 (dec.) 375.08

Key Observations :

  • Lipophilicity : The target compound (LogP = 3.25 ) is more lipophilic than its chromene derivative (LogP = 2.49), suggesting better membrane permeability.
  • Thermal Stability : The quinazoline-containing analog has a broad melting range (119–220°C), indicative of polymorphism or decomposition.

Key Observations :

  • Solvent Systems: Traditional methods (e.g., ethanol reflux ) offer moderate yields, while DES-based synthesis achieves higher efficiency and eco-friendliness.
  • Reaction Time : DES reduces reaction time compared to volatile organic solvents (e.g., dichloromethane in ).

Key Observations :

  • Analgesic Efficacy : The target compound’s ED50 (99.71 mg/kg ) is higher than some analogs (e.g., 81.29 mg/kg for a chromene derivative), indicating lower potency.
  • Antimicrobial Specificity : Chloro-substituted benzylidene derivatives (e.g., S4 ) show superior activity over methoxy or thiophene variants.

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